molecular formula C10H8N2O3 B6187346 methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate CAS No. 2639444-49-6

methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate

Cat. No.: B6187346
CAS No.: 2639444-49-6
M. Wt: 204.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate is an organic compound with the molecular formula C10H8N2O3 It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 1,2-dihydrophthalazine-1,4-dione. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalazine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxylated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate and its derivatives involves interactions with various molecular targets and pathways. These interactions can include binding to enzymes, receptors, or DNA, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound of methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate, which lacks the ester and oxo groups.

    1,2-Dihydrophthalazine-1,4-dione: An intermediate in the synthesis of the target compound.

    Hydralazine: A well-known antihypertensive agent with a similar phthalazine core structure.

Uniqueness

These functional groups can be modified to create a wide range of derivatives with diverse chemical and biological properties .

Properties

CAS No.

2639444-49-6

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.